molecular formula C13H10Br3NO3S2 B12609978 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one CAS No. 881688-93-3

1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one

Cat. No.: B12609978
CAS No.: 881688-93-3
M. Wt: 532.1 g/mol
InChI Key: OOJMRBHFZUBDPU-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one is a synthetic organic compound characterized by the presence of bromine, dithiolane, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the dithiolane ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound under acidic conditions.

    Nitrophenyl addition: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a nitrophenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-phenylbutan-2-one: Similar structure but lacks the nitrophenyl group.

    1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)butan-2-one: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one may confer unique properties such as increased reactivity or specific biological activity compared to its analogs.

Properties

CAS No.

881688-93-3

Molecular Formula

C13H10Br3NO3S2

Molecular Weight

532.1 g/mol

IUPAC Name

1,3,4-tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C13H10Br3NO3S2/c14-9(7-1-3-8(4-2-7)17(19)20)10(15)12(18)11(16)13-21-5-6-22-13/h1-4,9-10H,5-6H2

InChI Key

OOJMRBHFZUBDPU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)Br)S1

Origin of Product

United States

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